BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Structure Elucidation of 6,6-
Dimethylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

6,6-Dimethylmorpholine-2-
Compound Name:
carboxylic acid

Cat. No.: B13057420

Get Quote

\ J

A Critical Guide for Medicinal Chemistry & Process
Development[1]
Executive Summary

6,6-Dimethylmorpholine-2-carboxylic acid (CAS: 1785088-39-2 for free acid; 2260937-66-2
for HCI salt) represents a privileged scaffold in medicinal chemistry.[1] The gem-dimethyl group
at the C6 position introduces significant steric bulk, restricting the conformational flexibility of
the morpholine ring. This "conformational lock" improves metabolic stability and selectivity in
target binding compared to unsubstituted morpholines.

This guide outlines the definitive protocol for verifying the chemical structure, stereochemistry,
and conformational dynamics of this molecule. It prioritizes self-validating spectral assignments
and rigorous stereochemical analysis.[1]

Structural Analysis & Conformational Dynamics

Before interpreting spectra, one must understand the molecule's behavior in solution. The
morpholine ring exists in a chair conformation.
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o The Gem-Dimethyl Effect: Position C6 possesses two methyl groups.[1] In any chair
conformation, one methyl is axial and the other is equatorial. This creates a permanent 1,3-
diaxial interaction framework that significantly raises the energy barrier for ring flipping
compared to simple morpholine.

e The C2 Carboxylic Acid: The carboxylic acid group at C2 is the sole chiral center. To
minimize steric strain (1,3-diaxial interactions), the bulky -COOH group will strongly prefer
the equatorial position.

o Consequence: The molecule adopts a rigid chair conformation where C2-H is axial.[1] This
rigidity simplifies NMR analysis by resolving diastereotopic protons that would otherwise
average out in a flexible ring.

Visualization: Conformational Equilibrium & NOE
Strategy
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Figure 1: Conformational preference driven by steric demand.[1] The C2-COOH equatorial
conformer dominates the population.[1]

Synthesis & Impurity Profile (Context for
Elucidation)
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Understanding the synthesis informs what impurities to look for in the spectra. The most robust
route involves the cyclization of 1-amino-2-methylpropan-2-ol with a 2,3-dihalopropionate or
2,3-epoxy ester.[1]

o Key Impurity A (Regioisomer): 6,6-dimethylmorpholine-3-carboxylic acid.[1] (Formed if the
nitrogen attacks the wrong carbon during cyclization).

o Key Impurity B (Acyclic): Uncyclized linear ester intermediates.

o Key Impurity C (Dimer): Reaction of one amine with two alkylating agents.

Spectroscopic Characterization Strategy
Mass Spectrometry (HRMS)

e Technique: ESI-TOF (Positive Mode).[1]

Target lon:

Formula:

(MW: 159.18 g/mol ).

Expected m/z: 160.0968.

Fragmentation Pattern:
o m/z ~114: Loss of -COOH (M - 45).

o m/z ~72: Characteristic fragmentation of the morpholine ring (cleavage of C2-C3 and C5-
C6 bonds).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (preferred for carboxylic acid resolution) or D20 (if salt form).[1] Note: In
D20, the COOH proton and NH proton will exchange and disappear.
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1H NMR Assignment (500 MHz, DMSO-d6)

The chirality at C2 makes the two methyl groups at C6 diastereotopic. They will appear as two
separate singlets, not one.
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Position Type

Shift (5
ppm)

Multiplicity J (Hz)

Assignment
Logic

COOH OH

12.0-13.0

brs -

Acidic proton

(exchangeabl

e).[1]

NH NH

9.0-10.0

brs -

Ammonium
salt (if HCI).
[1]

C2-H CH

4.20 - 4.35

dd 10.5, 3.5

Axial.
Deshielded
by O and
COOH.[1]
Large J

(10.5)
indicates anti-
coupling to
C3-Hax.[1]

C3-Hax CH

3.20 - 3.35

dd/t 12.0,10.5

Axial.
Geminal
coupling (12)
+ Trans-
diaxial
coupling to
C2-H (10.5).
[1]

C3-Heq CH

2.90 - 3.05

dd 12.0, 3.5

Equatorial.
Geminal
coupling +
gauche
coupling to
C2-H (3.5).[1]

C5-Hax CH

2.80-2.90

d 13.0

Axial.
Geminal

coupling.[1]
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No vicinal H
on C6.
Equatorial.
C5-Heq CH 2.60-2.70 d 13.0 Geminal
coupling.[1]
Diastereotopi
C6-Me(A) CH3 1.35 s ¢ Methyl 1
(Axial).[1]
Diastereotopi
¢ Methyl 2
C6-Me(B) CH3 1.15 s _
(Equatorial).
[1]
13C NMR Assignment (125 MHz DMSO-d6)
Position Shift (6 ppm) Type Notes
C=0 168.0 - 171.0 Cq Carbonyl.[1]
Quaternary carbon
C6 70.0-72.0 Cq
bonded to Oxygen.[1]
Chiral center, bonded
C2 73.0-75.0 CH
to O and COOH.
Adjacent to N and
C5 53.0 - 55.0 CH2
quaternary C6.[1]
Adjacent to N and
C3 43.0-45.0 CH2
chiral C2.[1]
Me-A 25.0-27.0 CH3 Methyl group.[1]
Me-B 21.0-23.0 CH3 Methyl group.[1]

2D NMR Verification (The "Self-Validating™ Step)

To prove the structure is 6,6-dimethyl (and not 5,5 or 3,3), use HMBC.
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o HMBC Correlation: The protons of the two methyl groups (& 1.15, 1.35) must show a strong
correlation to the C5 methylene carbon (& 54.0) and the C6 quaternary carbon (& 71.0). They
should NOT correlate to the C2 or C3 carbons.

e NOESY Correlation:

o Irradiate C2-H (Axial).[1] Look for NOE enhancement at C3-Hax and C5-Hax. This
confirms the axial orientation of C2-H and the equatorial orientation of the carboxylic acid.

[1]

Stereochemical Resolution & Assignment

Since the molecule has one chiral center (C2), it exists as (R) and (S) enantiomers. Synthesis
from achiral precursors yields a racemate.

Protocol: Chiral HPLC Method

To determine Enantiomeric Excess (ee):

Column: Chiralpak IC or Chiralpak AD-H (immobilized amylose derivatives).[1]

o Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFAis required to suppress
ionization of the carboxylic acid and sharpen peaks.

o Flow Rate: 1.0 mL/min.
e Detection: UV @ 210 nm.

 Validation: Inject the racemate to establish separation. The (S)-enantiomer typically elutes
differently than the (R), but specific elution order must be confirmed with an authentic
standard or X-ray crystallography.

Protocol: Absolute Configuration via Marfey’s Method
(Alternative)

If Chiral HPLC is unavailable:

» Derivatize the morpholine nitrogen with FDAA (Marfey's Reagent).
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¢ Analyze via standard C18 HPLC.

¢ The resulting diastereomers (L-FDAA-R-Morpholine vs L-FDAA-S-Morpholine) will have
distinct retention times.[1]

Experimental Workflow Diagram
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Figure 2: Step-by-step elucidation workflow from crude synthesis to validated chiral entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Structure Elucidation of 6,6-
Dimethylmorpholine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13057420/docs#comprehensive-structure-
elucidation-of-6-6-dimethylmorpholine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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